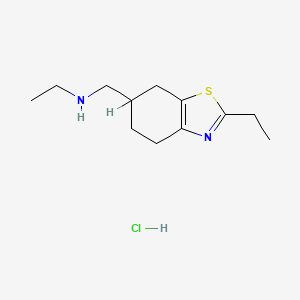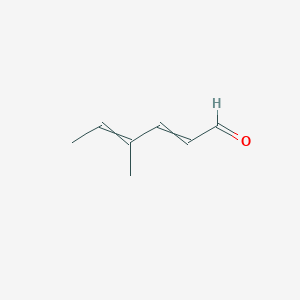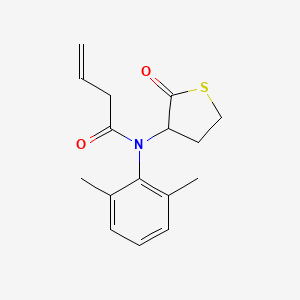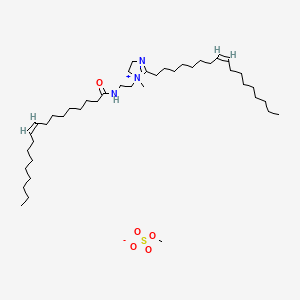
1-Hexylpyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexylpyrene is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by the presence of a hexyl group attached to the pyrene core. Pyrene itself is composed of four fused benzene rings, resulting in a flat aromatic system. The addition of the hexyl group enhances its solubility in organic solvents and modifies its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexylpyrene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of pyrene with hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Grignard Reaction: Another approach involves the reaction of pyrene with hexylmagnesium bromide (a Grignard reagent) followed by protonation to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied. The choice of method would depend on factors like yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrenequinones or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to dihydropyrene derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the pyrene core. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrenequinones.
Reduction: Dihydropyrene derivatives.
Substitution: Halopyrenes, nitropyrenes.
Aplicaciones Científicas De Investigación
1-Hexylpyrene has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Its derivatives are investigated for their interactions with biological macromolecules, such as DNA and proteins, to understand their potential mutagenic and carcinogenic effects.
Medicine: Research explores its potential as a fluorescent probe for imaging and diagnostic purposes due to its strong fluorescence properties.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mecanismo De Acción
The mechanism by which 1-Hexylpyrene exerts its effects involves its interaction with molecular targets such as DNA, proteins, and cellular membranes. Its planar aromatic structure allows it to intercalate between DNA base pairs, potentially causing mutations. Additionally, its hydrophobic nature enables it to interact with lipid bilayers, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Pyrene: The parent compound without the hexyl group.
1-Methylpyrene: A similar compound with a methyl group instead of a hexyl group.
1-Butylpyrene: A compound with a butyl group attached to the pyrene core.
Uniqueness: 1-Hexylpyrene’s uniqueness lies in its enhanced solubility and modified chemical properties due to the hexyl group. This makes it more suitable for applications requiring higher solubility in organic solvents and specific interactions with biological systems.
Propiedades
Número CAS |
72692-89-8 |
|---|---|
Fórmula molecular |
C22H22 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1-hexylpyrene |
InChI |
InChI=1S/C22H22/c1-2-3-4-5-7-16-10-11-19-13-12-17-8-6-9-18-14-15-20(16)22(19)21(17)18/h6,8-15H,2-5,7H2,1H3 |
Clave InChI |
YQCRXKUVPUUIIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)


![2-[Methoxy(phenyl)methyl]-1H-pyrrole](/img/structure/B14454646.png)


![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)

![1-[(Phenylthio)methyl]pyridinium](/img/structure/B14454668.png)


![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)
